N-(5-Amino-[1,2,4]thiadiazol-3-yl)-acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(5-Amino-[1,2,4]thiadiazol-3-yl)-acetamide is a heterocyclic compound belonging to the thiadiazole family. Thiadiazoles are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry. This compound, in particular, has garnered attention due to its promising antibacterial properties and potential use in drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(5-Amino-[1,2,4]thiadiazol-3-yl)-acetamide typically involves the reaction of N-chloroamidines with isothiocyanates. This method is advantageous due to its high product yields (up to 93%), scalability, and the absence of additive oxidizing agents or transition metal catalysts . The reaction conditions are mild, and the process is free of metal, catalyst, and iodine, involving oxidative S–N bond formation .
Industrial Production Methods: For industrial production, the synthesis can be scaled up using the same reaction conditions. The absence of transition metal catalysts and oxidizing agents makes the process environmentally friendly and cost-effective. The high yield and purity of the product make this method suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions: N-(5-Amino-[1,2,4]thiadiazol-3-yl)-acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the thiadiazole ring to other sulfur-containing heterocycles.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and alcohols are commonly used in substitution reactions.
Major Products: The major products formed from these reactions include sulfoxides, sulfones, and various substituted thiadiazole derivatives .
Scientific Research Applications
N-(5-Amino-[1,2,4]thiadiazol-3-yl)-acetamide has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Mechanism of Action
The mechanism of action of N-(5-Amino-[1,2,4]thiadiazol-3-yl)-acetamide involves its interaction with bacterial enzymes and proteins. The compound inhibits the synthesis of bacterial cell walls, leading to cell lysis and death. It targets specific enzymes involved in the biosynthesis of peptidoglycan, a crucial component of the bacterial cell wall .
Comparison with Similar Compounds
- 5-Amino-1,2,4-thiadiazole-2-thiol
- 2-(5-Amino-1,2,4-thiadiazol-3-yl)-2-(Z)-methoxyiminoacetic acid 2-benzothiazolyl thioester
Comparison: N-(5-Amino-[1,2,4]thiadiazol-3-yl)-acetamide is unique due to its specific substitution pattern, which imparts distinct biological activities. Compared to other thiadiazole derivatives, it exhibits superior antibacterial activity and lower cytotoxicity . Its ability to inhibit bacterial cell wall synthesis makes it a valuable compound in the development of new antibiotics.
Properties
IUPAC Name |
N-(5-amino-1,2,4-thiadiazol-3-yl)acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6N4OS/c1-2(9)6-4-7-3(5)10-8-4/h1H3,(H3,5,6,7,8,9) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SOXWDJNFKFONRS-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=NSC(=N1)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6N4OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
158.18 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.